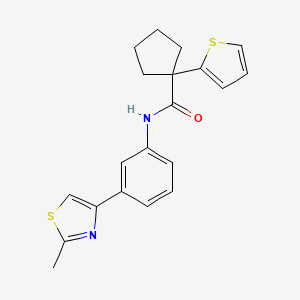

N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

描述

N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a combination of thiazole, thiophene, and cyclopentanecarboxamide moieties. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

属性

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-14-21-17(13-25-14)15-6-4-7-16(12-15)22-19(23)20(9-2-3-10-20)18-8-5-11-24-18/h4-8,11-13H,2-3,9-10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOOPMPSPQWWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and thiophene intermediates, followed by their coupling with a cyclopentanecarboxamide derivative. Common reagents and conditions used in these reactions include:

Thiazole formation: Using 2-methylthiazole as a starting material, which can be synthesized via the Hantzsch thiazole synthesis.

Thiophene coupling: Thiophene derivatives can be introduced through palladium-catalyzed cross-coupling reactions.

Amide bond formation: The final step often involves the formation of an amide bond using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.

化学反应分析

Types of Reactions

N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups attached to the aromatic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds containing thiazole derivatives exhibit notable antimicrobial activity. N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been studied for its efficacy against various bacterial and fungal strains. The thiazole moiety is known to enhance the bioactivity of the compound, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has been a focal point of research. Studies have demonstrated its ability to induce apoptosis in cancer cells, primarily through the activation of caspase pathways. This mechanism suggests that the compound may serve as a lead structure for designing novel anticancer drugs targeting specific cancer types.

Neuroprotective Effects

Emerging studies suggest that thiazole derivatives may possess neuroprotective properties. The compound's structure allows it to interact with neurokinin receptors, which are implicated in various neurological disorders. This interaction could lead to therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Chemical Synthesis and Material Science

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structural features facilitate the creation of more complex molecules, which can be tailored for specific applications in pharmaceuticals and materials science .

Development of New Materials

The compound's electronic properties make it suitable for applications in developing advanced materials, including organic semiconductors and photovoltaic devices. Its thiophene component contributes to enhanced charge transport properties, which are critical for optimizing the performance of electronic devices.

Case Studies and Research Findings

作用机制

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

相似化合物的比较

Similar Compounds

N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: shares structural similarities with other thiazole and thiophene derivatives.

Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

Thiophene derivatives: Used in organic electronics and as intermediates in pharmaceutical synthesis.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a phenyl group, and a thiophene ring, which are known to contribute to various biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₅N₃OS₂ |

| Molecular Weight | 345.45 g/mol |

| CAS Number | 1796947-35-7 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole-containing compounds. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways . The specific biological pathways affected by this compound are still under investigation, but preliminary data suggest it may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It could modulate receptor activity, affecting downstream signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : Similar compounds have been noted to increase oxidative stress within cells, leading to cell death in cancerous tissues .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of pathogens. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against gram-positive and gram-negative bacteria .

Study 2: Anticancer Activity

In another investigation, the anticancer properties were assessed using various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that treatment with thiazole derivatives resulted in a significant reduction in cell viability (IC50 values around 25 µM), indicating promising anticancer activity .

常见问题

Q. What are the recommended synthetic routes for N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

Acylation of the cyclopentane-carboxylic acid moiety with thiophen-2-amine derivatives is a common approach. For example, coupling 1-(thiophen-2-yl)cyclopentanecarboxylic acid chloride with 3-(2-methylthiazol-4-yl)aniline in acetonitrile under reflux (1–3 hours) yields the target compound. Ensure stoichiometric control and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can the compound’s structure be validated post-synthesis?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm aromatic protons (δ 7.0–8.5 ppm for thiophene/thiazole) and cyclopentane CH2 groups (δ 1.5–2.5 ppm).

- IR spectroscopy : Detect C=O (1690–1710 cm⁻¹) and C-S (740–750 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 366.2154) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize the compound’s electronic properties for target binding?

DFT methods (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For instance, the thiophene and thiazole rings contribute to electron-rich regions, enhancing interactions with electrophilic enzyme pockets. Validate results against experimental UV-Vis spectra and X-ray crystallography data .

Q. What challenges arise in crystallographic refinement of this compound?

Q. How to address contradictory bioactivity data in anticancer assays?

Q. What strategies improve solubility for in vivo studies?

- Prodrug modification : Introduce phosphate groups at the cyclopentane carboxamide.

- Co-crystallization : Use sulfonic acid co-formers (e.g., p-toluenesulfonic acid) to enhance aqueous stability .

Methodological Considerations

Q. How to resolve impurities during synthesis?

Q. What computational tools predict SAR for thiophene-thiazole hybrids?

- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, PDB ID: 1M17).

- QSAR models : Correlate logP values (2.5–3.5) with IC50 data to optimize lipophilicity .

Structural and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。